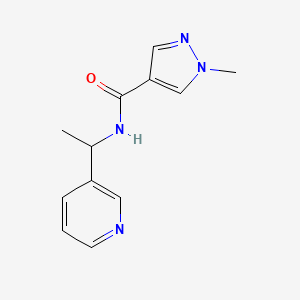
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as MXE, is a dissociative drug that has been gaining popularity in recent years. MXE was first synthesized in 2010 and is a derivative of ketamine, a well-known anesthetic drug. MXE has been found to have similar effects to ketamine, but with a longer duration of action and greater potency.
Mecanismo De Acción
MXE works by blocking the NMDA receptor, which is involved in the transmission of pain signals and the regulation of memory and learning. By blocking the receptor, MXE produces an anesthetic effect and can also induce hallucinations and dissociative states.
Biochemical and Physiological Effects
MXE has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. MXE has also been found to increase dopamine and serotonin levels in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has a number of advantages as a research tool. It is highly potent and has a long duration of action, making it useful for studying the NMDA receptor and other targets. However, MXE also has a number of limitations, including its potential for abuse and its lack of selectivity for specific receptor subtypes.
Direcciones Futuras
There are a number of potential future directions for research on MXE. One area of interest is the development of more selective NMDA receptor antagonists, which could have potential therapeutic applications in the treatment of conditions such as depression and chronic pain.
Another area of interest is the study of the long-term effects of MXE use, particularly in relation to its potential for neurotoxicity. Further research is also needed to fully understand the pharmacology and mechanism of action of MXE, as well as its potential for abuse and addiction.
Métodos De Síntesis
MXE is synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form a ketoxime intermediate. The ketoxime is then reacted with pyrrolidine and acetic anhydride to form the final product, MXE.
Aplicaciones Científicas De Investigación
MXE has been the subject of numerous scientific studies over the past decade. One area of interest has been its potential use as an anesthetic in veterinary medicine. MXE has been found to be effective in producing anesthesia in animals, with fewer side effects than traditional anesthetics.
Another area of research has been the use of MXE as a tool for studying the NMDA receptor, which is involved in learning and memory. MXE has been found to bind to the NMDA receptor with high affinity, making it a useful tool for studying the receptor's function.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-5-2-3-6-11(10)14-12(16)9-15-8-4-7-13(15)17/h10-11H,2-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSYCXTKZKUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)



![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)